Cinnamoyl chloride
Overview
Description
Cinnamoyl chloride, also known as trans-3-phenylacryloyl chloride, is an organic compound with the molecular formula C9H7ClO. It is a pale yellow crystalline solid that is highly reactive and used as an intermediate in organic synthesis. This compound is known for its role in the preparation of various cinnamic acid derivatives, which are important in the fields of pharmaceuticals, agrochemicals, and materials science .
Biochemical Analysis
Biochemical Properties
Cinnamoyl chloride interacts with a variety of enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is Cinnamoyl-CoA reductase (CCR), which catalyzes the reduction of hydroxycinnamoyl-CoA esters using NADPH to produce hydroxycinnamyl aldehyde precursors in lignin synthesis . The nature of these interactions involves the reduction of hydroxycinnamoyl-CoA esters to produce hydroxycinnamyl aldehydes .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function by influencing cell signaling pathways, gene expression, and cellular metabolism. For instance, it plays a pivotal role in directing metabolic flux toward flavonoids and stilbenes or monolignols, hydroxycinnamic acids, and, depending on the species, hydroxycinnamoyl esters .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it hydrogenates hydroxycinnamoyl-CoA thioesters, producing the corresponding hydroxycinnamaldehydes and CoASH in an NADPH-dependent reaction .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it can affect metabolic flux or metabolite levels. For instance, it is involved in the biosynthesis of monolignols in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamoyl chloride can be synthesized through several methods:
From Cinnamic Acid: One common method involves the reaction of cinnamic acid with thionyl chloride, phosphorus pentachloride, or phosphorus trichloride.
From Silicon Tetrachloride: Another method uses silicon tetrachloride as an acyl chlorination reagent.
Industrial Production Methods:
Chemical Reactions Analysis
Cinnamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: this compound can be used in the preparation of polyvinyl cinnamate, a photosensitive polymer used in the production of adhesives and coatings.
Common Reagents and Conditions:
Reagents: Thionyl chloride, phosphorus pentachloride, silicon tetrachloride, alcohols, amines.
Conditions: Reflux, solvent-free conditions, temperatures ranging from 60-70°C.
Major Products Formed:
Esters: Ethyl cinnamate, methyl cinnamate.
Amides: Cinnamides.
Polymers: Polyvinyl cinnamate.
Scientific Research Applications
Cinnamoyl chloride has a wide range of applications in scientific research:
Mechanism of Action
Cinnamoyl chloride can be compared with other similar compounds, such as:
Cinnamic Acid: While cinnamic acid is a precursor to this compound, it is less reactive and primarily used in the synthesis of esters and amides.
Cinnamyl Alcohol: This compound is used in the synthesis of cinnamyl chloride and has applications in the fragrance industry.
Cinnamyl Chloride: Similar to this compound, it is used in organic synthesis but has different reactivity and applications.
Uniqueness: this compound is unique due to its high reactivity and versatility in forming a wide range of derivatives with significant biological and industrial applications.
Comparison with Similar Compounds
- Cinnamic acid
- Cinnamyl alcohol
- Cinnamyl chloride
- Ethyl cinnamate
- Methyl cinnamate
Properties
IUPAC Name |
(E)-3-phenylprop-2-enoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGITNXCNOTRLK-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401312860 | |
Record name | trans-Cinnamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401312860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17082-09-6, 102-92-1 | |
Record name | trans-Cinnamoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17082-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cinnamoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017082096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamoyl chloride | |
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Record name | 2-Propenoyl chloride, 3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | trans-Cinnamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401312860 | |
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Record name | Cinnamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.787 | |
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Record name | Cinnamoyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CINNAMOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04L46S032W | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cinnamoyl chloride?
A1: The molecular formula of this compound is C9H7ClO, and its molecular weight is 166.62 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A: this compound displays characteristic infrared absorption peaks at 5.92 μ (C=O) and at 6.04 μ (C=C) [].
Q3: Is this compound compatible with organocadmium reagents?
A: Yes, this compound successfully reacts with dialkylcadmium reagents, both under standard conditions and at 0 °C with ferric chloride as a catalyst, to yield alkyl styryl ketones [].
Q4: How does the presence of dimethyl sulfoxide (DMSO) affect the solvolysis of this compound?
A: DMSO significantly accelerates the solvolysis rate of this compound in aqueous acetone and acetonitrile. This effect is attributed to DMSO's basicity, hydrogen bonding capacity, and ability to disrupt the solvation shell of water, thereby promoting the formation of the strong nucleophile OH- [].
Q5: Have there been any quantum mechanical studies on the solvolysis of this compound derivatives?
A: Yes, quantum mechanical models have been employed to investigate the transition state variations during the solvolysis of para-substituted cinnamoyl chlorides in different aqueous binary mixtures [].
Q6: How do substituents on this compound affect its reactivity in solvolysis reactions?
A: Substituents significantly influence the solvolysis rates. Grunwald-Winstein plots for para-substituted cinnamoyl chlorides show dispersions, suggesting the influence of the aromatic ring parameter (I) on the reaction mechanism [].
Q7: How does UV irradiation affect the stability of cinnamoyl-containing compounds?
A: UV irradiation can induce photoisomerization and photodimerization of cinnamate moieties, leading to changes in solubility and other properties [, ]. For instance, UV irradiation of trehalose cinnamoyl ester significantly decreases its solubility in chloroform [], and induces changes in the melting point of cinnamoyl Pluronic F-127 [].
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